1-(4-Nitrophenoxy)-2-phenoxyethane
Description
1-(4-Nitrophenoxy)-2-phenoxyethane is a diaryl ether derivative characterized by an ethane backbone linking two phenoxy groups, one of which is substituted with a nitro (-NO₂) group at the para position. This structural motif imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.
The nitro group’s electron-withdrawing nature enhances the compound’s stability and polarity, which may influence its applications as an intermediate in agrochemicals, pharmaceuticals, or optoelectronic materials. For instance, nitro-substituted aromatic ethers are frequently employed in the synthesis of herbicides, dyes, and conjugated polymers .
Properties
CAS No. |
22483-35-8 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-nitro-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C14H13NO4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
HRBVDXVFAYYMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-(4-Nitrophenoxy)-2-phenoxyethane, emphasizing substituent effects on properties and applications:
Structural and Functional Analysis
- Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene): The addition of chlorine atoms at the 2- and 4-positions increases molecular weight and lipophilicity, making it effective as a herbicide. However, chlorine substituents may reduce solubility in polar solvents compared to the target compound .
- 1-(2-Chloroethoxy)-2-phenoxyethane: The chloroethoxy group introduces steric hindrance and electrophilic reactivity, favoring nucleophilic substitution reactions. This contrasts with the nitro group’s role in stabilizing aromatic rings via resonance .
- 1-(4-Bromophenoxy)-2-phenoxyethane: Bromine’s lower electronegativity compared to nitro reduces electron withdrawal but enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in polymer chemistry .
- 1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene: Dual nitro groups create a highly conjugated system, as observed in triphenylamine derivatives, which are prized for two-photon absorption and fluorescence properties in optoelectronics .
Research Findings on Substituent Effects
- Electronic Properties: The nitro group in this compound delocalizes electrons across the aromatic ring, reducing the energy gap between frontier molecular orbitals. This property is critical for charge-transfer applications .
- Steric and Solubility Considerations : Bulky substituents like bromine or chlorine may hinder crystallization, whereas nitro groups improve solubility in aprotic solvents like dimethyl sulfoxide (DMSO) .
- Reactivity : Nitro-substituted compounds exhibit resistance to oxidation but are susceptible to reduction reactions (e.g., nitro to amine conversion), enabling diverse derivatization pathways .
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